Methyl-2-bromo-2-butenoate
Overview
Description
Methyl-2-bromo-2-butenoate, also known as methyl (Z)-2-bromocrotonate, is an organic compound with the molecular formula C5H7BrO2. It is a clear yellow liquid with a molecular weight of 179.01 g/mol. This compound is primarily used as an intermediate in the synthesis of various chemicals, including chiral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-2-bromo-2-butenoate can be synthesized through several methods. One common method involves the bromination of methyl crotonate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl-2-bromo-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Reduction Reactions: The compound can be reduced to form methyl-2-butenoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Methyl-2-hydroxy-2-butenoate.
Reduction: Methyl-2-butenoate.
Oxidation: Methyl-2-bromo-2-butenoic acid.
Scientific Research Applications
Methyl-2-bromo-2-butenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals.
Biology: The compound is used in enzymatic studies to understand the biotransformation processes catalyzed by enzymes like old yellow enzyme.
Medicine: this compound is a key intermediate in the synthesis of chiral drugs, which are essential for producing enantiomerically pure pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl-2-bromo-2-butenoate involves its participation in various chemical reactions. For instance, in enzymatic biotransformation, the compound undergoes reduction catalyzed by old yellow enzyme to yield methyl (S)-2-bromobutanoate. This reaction is crucial for the synthesis of chiral drugs. The molecular targets and pathways involved in these reactions are primarily related to the enzyme’s active site and the substrate’s binding affinity .
Comparison with Similar Compounds
- Methyl-2-iodo-2-butenoate
- Methyl-2-chloro-2-butenoate
- Methyl-2-fluoro-2-butenoate
Comparison: Methyl-2-bromo-2-butenoate is unique due to its bromine atom, which imparts distinct reactivity compared to its halogenated analogs. For example, the bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine or fluorine. This makes this compound a more versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-bromobut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3-4(6)5(7)8-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKWWKUPZZAUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938795 | |
Record name | Methyl 2-bromobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17642-18-1 | |
Record name | 2-Butenoic acid, 2-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17642-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-2-butenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017642181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-bromobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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